2-Aminoethyl dibutylborinate

GPCR Calcium signaling P2Y1 purinoceptor

2-APB broadly perturbs SOCE, IP3Rs & TRP channels, confounding calcium signaling studies. 2-Aminoethyl dibutylborinate (CAS 19324-14-2) provides selective P2Y1 receptor activation (EC50 14 nM in human 1321N1 cells), enabling cleaner isolation of P2Y1-dependent pathways in platelet, vascular & neuroinflammatory models. • P2Y1-selective agonist with distinct alkyl-borinate scaffold • Cleaner pharmacological profile vs. 2-APB • 98% purity, batch-to-batch consistency • Commercially available for reproducible research

Molecular Formula C10H24BNO
Molecular Weight 185.12 g/mol
CAS No. 19324-14-2
Cat. No. B100450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoethyl dibutylborinate
CAS19324-14-2
Molecular FormulaC10H24BNO
Molecular Weight185.12 g/mol
Structural Identifiers
SMILESB(CCCC)(CCCC)OCCN
InChIInChI=1S/C10H24BNO/c1-3-5-7-11(8-6-4-2)13-10-9-12/h3-10,12H2,1-2H3
InChIKeyRVHUYZSUNYLBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoethyl dibutylborinate (CAS 19324-14-2): Organoboron Compound Class and Molecular Characteristics


2-Aminoethyl dibutylborinate (CAS 19324-14-2), also known as dibutylborinic acid ethanolamine ester, is an organoboron compound with the molecular formula C10H24BNO and molecular weight 185.11 g/mol . It features an intramolecular N→B dative bond that forms a stable five-membered heterocyclic ring . The compound is a solid at room temperature with a melting point of 45-48 °C, a predicted boiling point of 247.2±23.0 °C, and a predicted density of 0.820±0.06 g/cm³ . Commercial availability includes reagent-grade material at 98% purity through established chemical suppliers such as Sigma-Aldrich (catalog #446408) [1].

Why 2-Aminoethyl dibutylborinate Cannot Be Interchanged with Diphenyl or Diethyl Borinate Analogs


2-Aminoethyl dibutylborinate belongs to a class of aminoethyl borinate esters whose biological and physicochemical properties are exquisitely sensitive to the nature of the substituents on the boron atom. Structure-activity relationship (SAR) studies on 2-aminoethyl diphenylborinate (2-APB) and its analogues have unequivocally demonstrated that modifying the substituents from phenyl to alkyl, thienyl, or mesityl groups fundamentally alters both the potency and the functional outcome (potentiation versus inhibition) of store-operated calcium entry (SOCE) modulation [1]. Furthermore, a comprehensive SAR analysis of 16 2-APB analogues revealed that the lipophilicity and steric bulk of the boron substituents directly govern inhibitory capacity against SOCE, with Ki values ranging from 75 nM to inactive depending solely on the nature of these groups [2]. Consequently, generic or in-class substitution is not scientifically valid; the dibutyl substitution pattern confers a distinct pharmacological fingerprint that is not replicated by diphenyl, diethyl, or other borinate ester variants.

2-Aminoethyl dibutylborinate: Quantitative Comparative Evidence for Scientific Selection


P2Y1 Receptor Agonist Activity: 2-Aminoethyl dibutylborinate vs. 2-APB Functional Selectivity

2-Aminoethyl dibutylborinate acts as a potent agonist at the human P2Y1 purinoceptor with an EC50 of 14 nM, assessed by Fura-2 calcium mobilization assay in human 1321N1 astrocytoma cells [1]. In stark contrast, the widely studied analog 2-aminoethyl diphenylborinate (2-APB) does not exhibit this selective P2Y1 agonism; rather, 2-APB is characterized as a non-selective modulator of SOCE, IP3 receptors, and TRP channels with reported inhibitory IC50 values of 3–42 µM depending on the target and assay [2]. This functional divergence—nanomolar agonist activity at a specific GPCR versus micromolar non-selective modulation of multiple calcium-handling proteins—establishes a clear basis for compound selection based on intended downstream signaling outcomes.

GPCR Calcium signaling P2Y1 purinoceptor

Lipophilicity-Driven Physicochemical Differentiation: Alkyl vs. Aryl Borinate Esters

The substitution of phenyl groups in 2-APB with n-butyl groups in 2-aminoethyl dibutylborinate yields a markedly different lipophilicity profile. While direct experimental logP values are not publicly available for the dibutyl compound, class-level SAR analysis of 2-APB analogues demonstrates that substituent lipophilicity is a critical determinant of SOCE inhibitory potency, with more lipophilic aromatic substituents driving submicromolar Ki values (e.g., compound P11, Ki ≈ 75 nM) [1]. The n-butyl groups confer distinct solubility and partitioning behavior compared to the planar, aromatic phenyl rings of 2-APB, affecting compound handling in aqueous buffer systems and membrane permeability in cell-based assays. The melting point of the dibutyl compound (45-48 °C) differs substantially from that of 2-APB (192-194 °C) [2], reflecting fundamental differences in solid-state intermolecular interactions that impact formulation and storage conditions.

Physicochemical properties Drug design Formulation science

Structural Determinants of SOCE Modulation: Boron-Oxygen Core Requirement Met, Substituent-Driven Functional Tuning

SAR studies on borinate esters have established that the boron-oxygen (B-O) core is absolutely required for SOCE potentiation function; analogues lacking this core (e.g., carbon-phosphorus replacement) retain inhibition capacity but completely lose potentiation ability [1]. 2-Aminoethyl dibutylborinate possesses the requisite B-O core and the aminoethyl chelating moiety that forms the characteristic N→B intramolecular bond essential for bioactivity . Critically, the substituents on boron dictate the functional outcome: dimesityl borinate ester (bulky aryl substituents) shows efficient inhibitory ability without any potentiating capacity, while the number and nature of phenyl groups directly correlate with both potentiation and inhibition efficiency [1]. The n-butyl substituents in 2-aminoethyl dibutylborinate represent an intermediate steric and electronic profile—less bulky than mesityl, more flexible and less electron-withdrawing than phenyl—that is predicted to confer a distinct functional signature relative to the extensively characterized but non-selective 2-APB scaffold.

SOCE Calcium channel Structure-activity relationship

Commercial Availability and Purity Specification: Reagent-Grade Quality with Documented Physical Constants

2-Aminoethyl dibutylborinate is commercially available as a catalog item from major chemical suppliers, with Sigma-Aldrich (catalog #446408) offering the compound at 98% purity [1]. The compound's identity and purity are supported by a defined melting point range of 45-48 °C (literature value) and the availability of analytical data including NMR and FTIR spectra in reference databases such as SpectraBase [2]. In contrast, many custom-synthesized 2-APB analogues described in the literature are not commercially stocked items and require bespoke synthesis for each study, introducing variability in purity, characterization, and batch-to-batch reproducibility. The established commercial supply chain and documented physical constants for 2-aminoethyl dibutylborinate provide a level of quality assurance and procurement reliability that is not uniformly available for research-grade borinate ester analogues.

Chemical procurement Quality control Reagent specification

2-Aminoethyl dibutylborinate: Evidence-Driven Application Scenarios for Scientific and Industrial Use


Selective P2Y1 Purinoceptor Activation in GPCR Signaling Studies

Based on the demonstrated EC50 of 14 nM for P2Y1 receptor activation in human 1321N1 cells , 2-aminoethyl dibutylborinate is suited for investigations requiring selective engagement of P2Y1-mediated calcium mobilization and downstream signaling. Unlike 2-APB, which broadly perturbs SOCE, IP3 receptors, and multiple TRP channels with micromolar potency , this compound offers a cleaner pharmacological tool for isolating P2Y1-dependent pathways in platelet aggregation, vascular biology, and neuroinflammatory models.

Development of Alkyl-Substituted Borinate Ester Chemical Probes

The SAR framework established by Dellis et al. demonstrates that boron substituents are the primary determinant of functional outcome in SOCE modulation . The n-butyl groups in 2-aminoethyl dibutylborinate represent an underexplored substituent class compared to the extensively characterized phenyl, mesityl, and halogenated aryl series. Researchers pursuing novel SOCE modulators or calcium signaling probes should prioritize this compound as a starting scaffold to explore the structure-activity landscape of alkyl-substituted borinate esters, potentially identifying new functional profiles not accessible with aryl-based analogues.

Comparative Physicochemical Profiling in Formulation and Assay Development

The distinct physicochemical properties of 2-aminoethyl dibutylborinate—specifically its melting point of 45-48 °C (vs. 192-194 °C for 2-APB ) and alkyl-derived lipophilicity—make it valuable for studies examining how boron substituent structure influences solubility, membrane permeability, and buffer compatibility. This compound serves as a lipophilic alkyl comparator to the aromatic 2-APB scaffold in parallel assays, enabling researchers to deconvolute substituent-specific effects on cellular uptake, intracellular distribution, and off-target engagement.

Reference Standard for Borinate Ester Analytical Method Development

With documented purity specifications (98%), established melting point range, and available NMR/FTIR spectral reference data [3], 2-aminoethyl dibutylborinate can serve as a calibration standard or positive control in analytical workflows for borinate ester characterization. Its commercial availability through major suppliers [4] ensures batch-to-batch consistency, supporting method validation in quality control laboratories and facilitating cross-study reproducibility in academic and industrial settings.

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